molecular formula C24H32N4O4 B2847244 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 899729-57-8

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2847244
CAS RN: 899729-57-8
M. Wt: 440.544
InChI Key: AOZGBHUQUFEMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

One significant area of application for N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its role as a neurokinin-1 receptor antagonist. Harrison et al. (2001) reported the synthesis of a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Chemical Synthesis and Reactivity

In the realm of chemical synthesis, Singh et al. (2000) explored the synthesis and complexation with palladium(II) and mercury(II) of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its derivatives. This study provides insights into the interactions and potential applications of these compounds in the synthesis of complex metallic structures (Singh et al., 2000).

Biological Activity

The biological activity of compounds related to this compound is another area of interest. For instance, Li et al. (2012) synthesized binuclear copper(II) complexes bridged by a related ligand, demonstrating potent anticancer activities against human cancer cell lines and suggesting a mode of interaction with DNA that involves intercalation (Li et al., 2012). Similarly, Abbasi et al. (2018) focused on the synthesis and enzyme inhibitory kinetics mechanism of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, revealing their potential as therapeutic agents for Alzheimer’s disease, highlighting the versatility and significance of these compounds in medicinal chemistry (Abbasi et al., 2018).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-17-5-10-22(31-4)20(15-17)26-24(30)23(29)25-16-21(28-11-13-32-14-12-28)18-6-8-19(9-7-18)27(2)3/h5-10,15,21H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZGBHUQUFEMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.